p-Methylbenzaldehyde hydrazone
Overview
Description
p-Methylbenzaldehyde hydrazone is an organic compound derived from the reaction between 4-methylbenzaldehyde and hydrazine. This compound is part of the hydrazone family, which is characterized by the presence of the functional group -NHN=CH-. Hydrazones are known for their diverse pharmacological properties and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methylbenzaldehyde hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
4-methylbenzaldehyde+hydrazine→Benzaldehyde, 4-methyl-, hydrazone+water
Industrial Production Methods
In industrial settings, the synthesis of hydrazones can be optimized using mechanochemical methods or solid-state melt reactions. These methods offer advantages such as reduced reaction times and higher yields. For example, the mechanochemical approach involves grinding the reactants together in the presence of a small amount of solvent, which facilitates the reaction through mechanical energy .
Chemical Reactions Analysis
Types of Reactions
p-Methylbenzaldehyde hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydrazone into the corresponding azine.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
p-Methylbenzaldehyde hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of p-Methylbenzaldehyde hydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. For example, in antimicrobial applications, the hydrazone group can interact with bacterial cell wall components, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-methyl-: The parent compound from which the hydrazone is derived.
Hydrazones of other aldehydes: Such as those derived from benzaldehyde or salicylaldehyde.
Uniqueness
p-Methylbenzaldehyde hydrazone is unique due to the presence of the 4-methyl group, which can influence its reactivity and biological activity. This structural feature can enhance its pharmacological properties compared to other hydrazones .
Properties
IUPAC Name |
(4-methylphenyl)methylidenehydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDDHSIGSGNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52693-87-5 | |
Record name | Benzaldehyde, 4-methyl-, hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52693-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-methyl-, hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052693875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-methyl-, hydrazone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-methylbenzaldehyde hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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